molecular formula C13H13ClN4O3 B5221809 4-chloro-N-[3-(1H-imidazol-1-yl)propyl]-2-nitrobenzamide

4-chloro-N-[3-(1H-imidazol-1-yl)propyl]-2-nitrobenzamide

Numéro de catalogue B5221809
Poids moléculaire: 308.72 g/mol
Clé InChI: CEEUISPZFGJEGA-UHFFFAOYSA-N
Attention: Uniquement pour un usage de recherche. Non destiné à un usage humain ou vétérinaire.
En stock
  • Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
  • Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Description

4-chloro-N-[3-(1H-imidazol-1-yl)propyl]-2-nitrobenzamide is a chemical compound that has gained significant attention in the field of scientific research due to its potential therapeutic applications. This compound is also known as TAK-659 and is a potent inhibitor of the protein kinase BTK (Bruton's tyrosine kinase), which is involved in the development and function of B cells and other immune cells.

Mécanisme D'action

The mechanism of action of 4-chloro-N-[3-(1H-imidazol-1-yl)propyl]-2-nitrobenzamide involves the selective inhibition of BTK, a non-receptor tyrosine kinase that plays a crucial role in B cell receptor signaling and activation. BTK is a downstream effector of various signaling pathways, including the PI3K/AKT and NF-κB pathways, which are essential for B cell survival, proliferation, and differentiation. By inhibiting BTK activity, TAK-659 can block these signaling pathways and induce apoptosis in B cells, leading to the suppression of B cell-mediated immune responses.
Biochemical and Physiological Effects:
4-chloro-N-[3-(1H-imidazol-1-yl)propyl]-2-nitrobenzamide has been shown to exhibit potent anti-tumor activity in various B cell malignancies, such as chronic lymphocytic leukemia (CLL), mantle cell lymphoma (MCL), and diffuse large B cell lymphoma (DLBCL). In addition, this compound has also been reported to have anti-inflammatory effects in several autoimmune and inflammatory diseases, including rheumatoid arthritis, lupus, and multiple sclerosis. Moreover, TAK-659 has been shown to modulate the immune response by regulating cytokine production and immune cell trafficking, suggesting its potential as an immunomodulatory agent.

Avantages Et Limitations Des Expériences En Laboratoire

One of the major advantages of using 4-chloro-N-[3-(1H-imidazol-1-yl)propyl]-2-nitrobenzamide in lab experiments is its high potency and selectivity for BTK inhibition, which allows for the precise modulation of B cell-mediated immune responses. Moreover, this compound has demonstrated excellent pharmacokinetic properties, including good oral bioavailability, high plasma exposure, and long half-life, making it a promising candidate for clinical development. However, one of the limitations of using TAK-659 in lab experiments is its potential off-target effects, which may lead to unwanted toxicity and adverse effects.

Orientations Futures

Several future directions can be explored to further investigate the therapeutic potential of 4-chloro-N-[3-(1H-imidazol-1-yl)propyl]-2-nitrobenzamide. Firstly, more preclinical studies are needed to evaluate the efficacy and safety of this compound in various B cell malignancies and autoimmune/inflammatory diseases. Secondly, clinical trials are required to assess the clinical benefits of TAK-659 in patients with these diseases. Thirdly, combination therapies involving TAK-659 and other targeted agents or immunotherapies can be explored to enhance the therapeutic efficacy and overcome drug resistance. Lastly, the development of novel BTK inhibitors with improved selectivity, potency, and pharmacokinetic properties can be pursued to further optimize the treatment of B cell-mediated diseases.

Méthodes De Synthèse

The synthesis of 4-chloro-N-[3-(1H-imidazol-1-yl)propyl]-2-nitrobenzamide involves the reaction of 4-chloro-2-nitrobenzoic acid with 3-(1H-imidazol-1-yl)propylamine in the presence of a coupling reagent, such as EDC (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole), in a suitable solvent, such as DMF (N,N-dimethylformamide) or DMSO (dimethyl sulfoxide). The reaction mixture is then purified by column chromatography or recrystallization to obtain the final product in high yield and purity.

Applications De Recherche Scientifique

4-chloro-N-[3-(1H-imidazol-1-yl)propyl]-2-nitrobenzamide has been extensively studied for its potential therapeutic applications in various diseases, including B cell malignancies, autoimmune disorders, and inflammatory diseases. Several preclinical studies have demonstrated the efficacy of this compound in inhibiting BTK activity and downstream signaling pathways, leading to the suppression of B cell proliferation, survival, and activation. Moreover, TAK-659 has also been shown to modulate the immune response by regulating cytokine production and immune cell trafficking.

Propriétés

IUPAC Name

4-chloro-N-(3-imidazol-1-ylpropyl)-2-nitrobenzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H13ClN4O3/c14-10-2-3-11(12(8-10)18(20)21)13(19)16-4-1-6-17-7-5-15-9-17/h2-3,5,7-9H,1,4,6H2,(H,16,19)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEEUISPZFGJEGA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC(=C(C=C1Cl)[N+](=O)[O-])C(=O)NCCCN2C=CN=C2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H13ClN4O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

308.72 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.